molecular formula C20H20N2O3S B2996903 1-(3,5-Dimethoxyphenyl)-3-(2-(thiophen-3-yl)benzyl)urea CAS No. 1796947-51-7

1-(3,5-Dimethoxyphenyl)-3-(2-(thiophen-3-yl)benzyl)urea

Cat. No. B2996903
CAS RN: 1796947-51-7
M. Wt: 368.45
InChI Key: KHBQTRNKERVCJH-UHFFFAOYSA-N
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Description

1-(3,5-Dimethoxyphenyl)-3-(2-(thiophen-3-yl)benzyl)urea, also known as TDPU, is a synthetic compound that has gained attention in scientific research due to its potential applications in the field of medicine. TDPU is a urea derivative that exhibits various biological activities, making it a promising candidate for drug development.

Mechanism of Action

The mechanism of action of 1-(3,5-Dimethoxyphenyl)-3-(2-(thiophen-3-yl)benzyl)urea is not fully understood, but it is believed to act by inhibiting the activity of certain enzymes and proteins involved in various cellular processes. 1-(3,5-Dimethoxyphenyl)-3-(2-(thiophen-3-yl)benzyl)urea has been shown to inhibit the activity of topoisomerase II, an enzyme involved in DNA replication and repair. It also inhibits the activity of protein kinase C, an enzyme involved in cell signaling and regulation.
Biochemical and Physiological Effects
1-(3,5-Dimethoxyphenyl)-3-(2-(thiophen-3-yl)benzyl)urea exhibits various biochemical and physiological effects, including anti-inflammatory, anti-cancer, and anti-microbial activities. It has been shown to reduce the production of pro-inflammatory cytokines, such as TNF-α and IL-6, and inhibit the growth of cancer cells by inducing apoptosis. 1-(3,5-Dimethoxyphenyl)-3-(2-(thiophen-3-yl)benzyl)urea also exhibits anti-microbial activity by disrupting the cell membrane of bacteria.

Advantages and Limitations for Lab Experiments

1-(3,5-Dimethoxyphenyl)-3-(2-(thiophen-3-yl)benzyl)urea has several advantages for lab experiments, including its high yield synthesis method and its wide range of biological activities. However, there are also limitations to its use, including its potential toxicity and lack of selectivity for certain cell types.

Future Directions

There are several future directions for research on 1-(3,5-Dimethoxyphenyl)-3-(2-(thiophen-3-yl)benzyl)urea, including its potential use as a therapeutic agent for cancer and inflammatory diseases. Additionally, further studies are needed to fully understand the mechanism of action of 1-(3,5-Dimethoxyphenyl)-3-(2-(thiophen-3-yl)benzyl)urea and to develop more selective analogs with reduced toxicity. Finally, 1-(3,5-Dimethoxyphenyl)-3-(2-(thiophen-3-yl)benzyl)urea could be further explored for its potential as an anti-microbial agent, particularly in the development of new antibiotics to combat drug-resistant bacteria.
Conclusion
In conclusion, 1-(3,5-Dimethoxyphenyl)-3-(2-(thiophen-3-yl)benzyl)urea is a promising synthetic compound that exhibits various biological activities, including anti-inflammatory, anti-cancer, and anti-microbial properties. Its potential applications in the field of medicine make it an attractive candidate for drug development. Further research is needed to fully understand the mechanism of action of 1-(3,5-Dimethoxyphenyl)-3-(2-(thiophen-3-yl)benzyl)urea and to develop more selective analogs with reduced toxicity.

Synthesis Methods

1-(3,5-Dimethoxyphenyl)-3-(2-(thiophen-3-yl)benzyl)urea can be synthesized using a multi-step process that involves the reaction of 3,5-dimethoxyphenyl isocyanate with 2-(thiophen-3-yl)benzylamine in the presence of a base. The resulting product is then treated with acetic anhydride and pyridine to obtain 1-(3,5-Dimethoxyphenyl)-3-(2-(thiophen-3-yl)benzyl)urea in high yield.

Scientific Research Applications

1-(3,5-Dimethoxyphenyl)-3-(2-(thiophen-3-yl)benzyl)urea has been extensively studied for its potential applications in the field of medicine. It exhibits a wide range of biological activities, including anti-inflammatory, anti-cancer, and anti-microbial properties. 1-(3,5-Dimethoxyphenyl)-3-(2-(thiophen-3-yl)benzyl)urea has been shown to inhibit the growth of various cancer cell lines, including breast, lung, and colon cancer. It also exhibits anti-inflammatory activity by reducing the production of pro-inflammatory cytokines. Additionally, 1-(3,5-Dimethoxyphenyl)-3-(2-(thiophen-3-yl)benzyl)urea has been found to possess anti-microbial activity against various bacterial strains, including Staphylococcus aureus and Escherichia coli.

properties

IUPAC Name

1-(3,5-dimethoxyphenyl)-3-[(2-thiophen-3-ylphenyl)methyl]urea
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H20N2O3S/c1-24-17-9-16(10-18(11-17)25-2)22-20(23)21-12-14-5-3-4-6-19(14)15-7-8-26-13-15/h3-11,13H,12H2,1-2H3,(H2,21,22,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KHBQTRNKERVCJH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=CC(=C1)NC(=O)NCC2=CC=CC=C2C3=CSC=C3)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H20N2O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

368.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-(3,5-Dimethoxyphenyl)-3-(2-(thiophen-3-yl)benzyl)urea

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